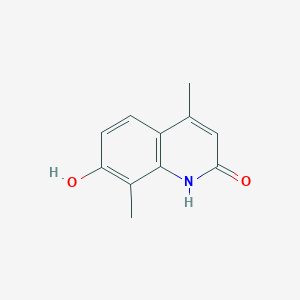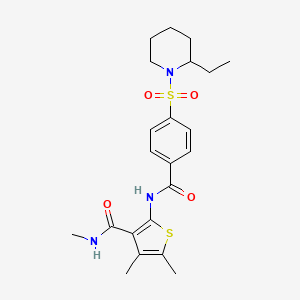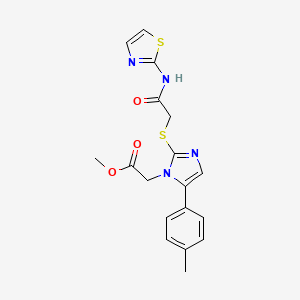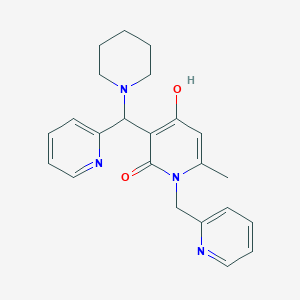![molecular formula C11H13N3 B2646252 [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 1006442-61-0](/img/structure/B2646252.png)
[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(3-Methyl-1H-pyrazol-1-yl)phenyl]methanamine” is a chemical compound with the molecular formula C11H13N3 . It’s a derivative of pyrazole, a class of compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, have been used in the synthesis of herbicides . The specific chemical reactions involving this compound are not detailed in the available literature.Scientific Research Applications
Alzheimer's Disease Treatment Research
A study explored the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds related to [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine. These derivatives demonstrated potential as inhibitors of acetylcholinesterase and monoamine oxidase, which are targets in Alzheimer's disease treatment (Kumar et al., 2013).
Catalytic Applications
In another study, 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and found to have catalytic applications. They showed good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity in Cancer Research
Iron(III) complexes, including those with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, were investigated for their photocytotoxic properties. These complexes showed significant photocytotoxicity in red light to various cancer cell lines, suggesting potential applications in cancer therapy (Basu et al., 2014).
Antimicrobial Applications
The chemistry of pyrazoles, closely related to this compound, has been highlighted for its diverse pharmacological properties, including antimicrobial activities. Pyrazole-based compounds have been used in antimicrobial textile finishing, indicating their potential in antimicrobial applications (Nada et al., 2018).
Anticancer Activity of Metal Complexes
Palladium and Platinum complexes derived from Schiff base ligands, including phenylmethanamine derivatives, have been reported for their anticancer activity. These complexes showed promising results against various human cancerous cell lines (Mbugua et al., 2020).
Properties
IUPAC Name |
[2-(3-methylpyrazol-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-6-7-14(13-9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQKSUTWFBYKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646175.png)
![2-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2646176.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2646178.png)


![1,7-Dioxaspiro[4.4]non-2-en-4-one](/img/structure/B2646185.png)
![N-(1-hydroxybutan-2-yl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2646186.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2646187.png)

![1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2646190.png)
![methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2646191.png)
